
Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an oxoethyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxyphenyl halide.
Addition of the Oxoethyl Group: The oxoethyl group can be added through an aldol condensation reaction involving an aldehyde and a ketone.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The piperidine ring can participate in substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It may be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
Comparación Con Compuestos Similares
- Tert-butyl 4-(4-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-methoxyphenyl)-4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-sulfonate
Comparison:
- Structural Differences: The position and nature of substituents on the piperidine ring can vary, leading to differences in chemical reactivity and physical properties.
- Unique Features: Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is unique due to the specific combination of tert-butyl, methoxyphenyl, and oxoethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H27NO4 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-8-19(9-12-20,10-13-21)15-6-5-7-16(14-15)23-4/h5-7,13-14H,8-12H2,1-4H3 |
Clave InChI |
TUIDJAMUKFVUPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)

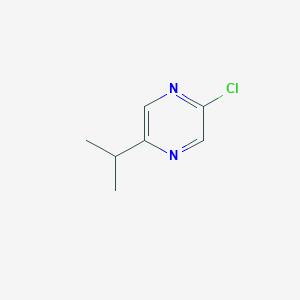
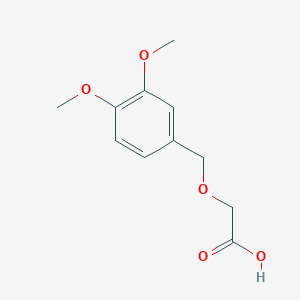

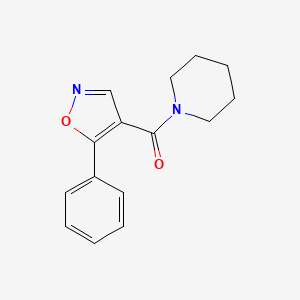
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
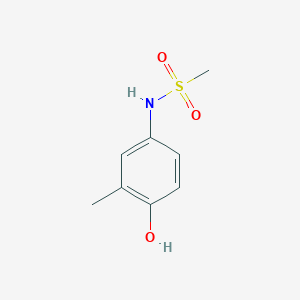
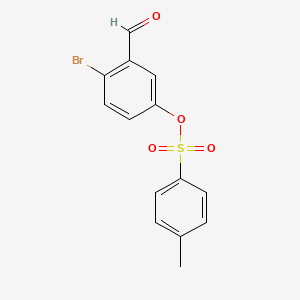

![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)


